molecular formula C15H23NO3 B5305048 [1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol

[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol

Cat. No. B5305048
M. Wt: 265.35 g/mol
InChI Key: JBDQEEDZWGBFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine and pyrrolidine families and has been studied for its potential use in scientific research.

Mechanism of Action

[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol acts on the central nervous system by binding to serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. It has been found to be a potent agonist of the 5-HT2A receptor, which is known to play a role in the psychedelic effects of certain substances. [1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol has also been shown to have activity at the 5-HT1A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce visual hallucinations, altered thinking, and changes in sensory perception. [1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol has also been shown to produce changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for serotonin and dopamine receptors, which makes it a useful tool for investigating the role of these receptors in the central nervous system. Another advantage is its ability to produce psychedelic effects, which may be useful for studying the neural basis of altered states of consciousness. However, one limitation is its complex synthesis method, which requires a high level of expertise and safety precautions. Another limitation is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on [1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol. One direction is to investigate its potential as a therapeutic agent for various psychiatric disorders, such as depression, anxiety, and addiction. Another direction is to study its effects on brain function and connectivity using neuroimaging techniques. Additionally, further research is needed to understand its mechanism of action and the long-term effects of its use. Overall, [1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol has the potential to be a useful tool for investigating the central nervous system and may have applications in both basic and clinical research.

Synthesis Methods

[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol can be synthesized through a series of chemical reactions, starting with the condensation of 3,4-dimethoxybenzaldehyde and methylamine to form 3,4-dimethoxy-N-methylamphetamine (DOM). DOM is then subjected to a reductive amination reaction with pyrrolidine and formaldehyde to yield [1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol. The synthesis of [1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol is a complex process that requires a high level of expertise and safety precautions.

Scientific Research Applications

[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin and dopamine receptors, which are involved in regulating mood, cognition, and behavior. [1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol has also been found to be a potent agonist of the 5-HT2A receptor, which is known to play a role in the psychedelic effects of certain substances.

properties

IUPAC Name

[1-[(2,4-dimethoxy-3-methylphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11-14(18-2)7-6-12(15(11)19-3)9-16-8-4-5-13(16)10-17/h6-7,13,17H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDQEEDZWGBFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCCC2CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(2,4-Dimethoxy-3-methylphenyl)methyl]pyrrolidin-2-yl]methanol

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